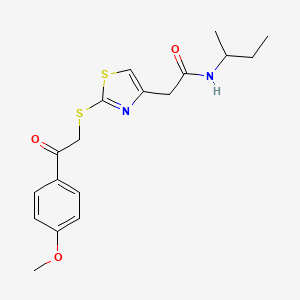
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and its derivatives involves multiple steps, starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with appropriate thiols or thione derivatives. For example, derivatives have been synthesized by reacting with 5-aryl-1,3,4-oxadiazole-2-thione or 1H-benzo[d]imidazole-2-thiols, followed by characterization through IR, NMR, Mass spectra, and elemental analysis, indicating a complex and meticulously controlled synthetic process (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those similar to the targeted compound, has been elucidated using various spectroscopic methods. Techniques such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis have confirmed the structures of newly synthesized compounds. The determination of acidity constants (pKa) through UV spectroscopic studies has provided insights into the protonation behavior of these molecules, contributing to a deeper understanding of their molecular structure (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds have been explored through their interactions and antibacterial activities. The synthesis process itself highlights the reactivity of the compound, involving nucleophilic substitution reactions, and the formation of thioacetamide derivatives. The antibacterial activity of synthesized compounds points to their chemical reactivity and potential utility in developing antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are typically characterized through various techniques but are not directly detailed in the available literature. However, these properties can be inferred from the molecular structure and synthesis processes, which suggest a solid state at room temperature, with specific solubility characteristics dependent on the substituents and overall molecular architecture.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions, highlight the versatility of these compounds. For instance, the synthesis routes often involve reactions with hydrazonyl chlorides, elemental sulfur, or benzaldehyde, indicating a broad spectrum of chemical behavior. These reactions not only underline the synthetic versatility but also the potential of these compounds to undergo further functionalization (Khalil, Sayed, & Raslan, 2012).
科学的研究の応用
Antitumor Activity and Carcinogenic Evaluation
Imidazole derivatives, such as the compound , have been studied for their antitumor activities. Specifically, derivatives like 4-nitro-5-thioimidazole and benzimidazole have been highlighted for their roles in the search for new antitumor drugs. These derivatives demonstrate a wide range of biological properties, making them significant in the development of compounds with various biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009). Additionally, certain thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. Although their behavior indicates potential carcinogenicity, their overall chemical and biological characteristics cast doubt on their ability to cause tumors in vivo (Ashby, Styles, Anderson, & Paton, 1978).
Antiviral and Antimicrobial Activities
The compound shares structural similarities with nitazoxanide (NTZ), which is known for its wide range of applications, including antiprotozoal, anthelmintic, and antiviral activities against various types of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. NTZ's efficacy against various bacterial and viral infections has been well documented, suggesting potential antimicrobial and antiviral capabilities for similar compounds (Bharti, Sharma, Goswami, Sharma, Rabbani, & Kumar, 2021).
Potential in Male Contraception
Imidazole derivatives are part of a group of non-hormonal agents that have been explored for their antispermatogenic properties, contributing to research in male contraception. These derivatives are among various compounds that have been studied for their effects on spermatogenesis, spermatozoal maturation, and epididymal function (Vickery, 1986).
Neuroprotection and Stroke Treatment
Compounds with imidazole structures have been researched for their neuroprotective properties, particularly in the context of ischemic stroke. For example, YM872 has been investigated for its potential in the treatment of acute stroke in humans due to its neuroprotective effects in animal models (Takahashi, Kohara, Shishikura, Kawasaki-Yatsugi, Ni, Yatsugi, Sakamoto, Okada, & Shimizu‐Sasamata, 2006).
Therapeutic Versatility
Imidazo[2,1-b]thiazole, a moiety related to the compound , is known for its therapeutic versatility. Derivatives of this fused heterocycle have been investigated for their diverse pharmacological activities, indicating the potential of structurally related compounds in various therapeutic applications (Shareef, Khan, Babu, & Kamal, 2019).
作用機序
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects . The benzimidazole ring mimics the structure of purines and can interact with various enzymes and receptors in biological systems via hydrogen bonding .
Thiazoles
, another class of organic compounds, are also known for their diverse biological activities. They are found in many effective pharmaceuticals, including antimicrobial, antifungal, and anticancer agents .
特性
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-14-5-2-3-8-17(14)25-18(15-6-4-7-16(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDYVSDKMGGZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


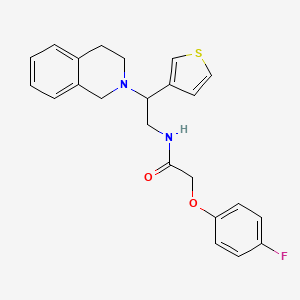

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
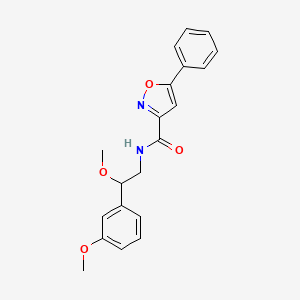
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

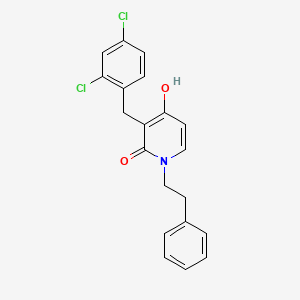
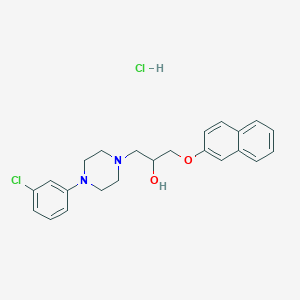

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)
